molecular formula C14H19NO B1582462 3-Piperidinopropiophenone CAS No. 73-63-2

3-Piperidinopropiophenone

Cat. No.: B1582462
CAS No.: 73-63-2
M. Wt: 217.31 g/mol
InChI Key: BIBARRYXKABQKJ-UHFFFAOYSA-N
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Description

3-Piperidinopropiophenone is an organic compound with the molecular formula C14H19NO. It is a derivative of propiophenone, featuring a piperidine ring attached to the propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Piperidinopropiophenone can be synthesized through several methods, including the reaction of propiophenone with piperidine in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Piperidinopropiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted piperidines or phenyl derivatives.

Scientific Research Applications

3-Piperidinopropiophenone has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

  • Medicine: Explored for its pharmacological properties, such as analgesic and anti-inflammatory effects.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Piperidinylpropiophenone

  • N-ethylpiperidinylpropiophenone

  • 3-phenylpiperidinopropanone

  • 4-piperidinopropiophenone

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Properties

IUPAC Name

1-phenyl-3-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15/h1,3-4,7-8H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBARRYXKABQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223273
Record name 3-Piperidinopropiophenone
Source EPA DSSTox
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Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73-63-2
Record name 1-Phenyl-3-(1-piperidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73-63-2
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Record name 3-Piperidinopropiophenone
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Record name 3-Piperidinopropiophenone
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Record name 3-Piperidinopropiophenone
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Record name 1-phenyl-3-piperidin-1-ylpropan-1-one
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Record name 3-PIPERIDINOPROPIOPHENONE
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is the metabolism of eperisone, a 3-piperidinopropiophenone derivative, characterized?

A3: Studies using human liver microsomes revealed that eperisone undergoes enantioselective carbonyl reduction, primarily facilitated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD 1) []. Interestingly, the (-)-R-enantiomer of eperisone exhibits a higher affinity for 11β-HSD 1 and undergoes faster reduction compared to the (+)-S-enantiomer []. This enantioselective metabolism could have implications for the drug's overall pharmacokinetic profile.

Q2: Have any impurities been identified during the production of this compound derivatives, and what are their potential implications?

A4: Yes, analysis of trihexyphenidyl hydrochloride, a this compound derivative, revealed the presence of impurities like 1-phenyl-2-propenone, this compound, and 3-aminopropiophenone in varying amounts across different batches []. Although these impurities generally do not exceed a certain threshold, their presence highlights the importance of robust quality control measures during the manufacturing process.

Q3: Are there any documented cases of allergic reactions to this compound derivatives?

A5: Yes, there are reported instances of allergic contact dermatitis linked to dyclonine hydrochloride, a this compound derivative commonly used as a local anesthetic [, ]. Patch testing in these cases confirmed the allergenic potential of dyclonine [, ], emphasizing the need for careful consideration of patient history and potential sensitivities before its use.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.